7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one

LSD1 inhibition epigenetics MAO selectivity

7-Amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is a low-molecular-weight (180.23 g/mol) heterocyclic building block belonging to the 1,4-benzothiazin-3-one class. It features a primary aromatic amine at the 7-position of the benzothiazinone scaffold, a functional handle that distinguishes it from other regioisomers and enables specific downstream derivatization chemistries.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 21762-79-8
Cat. No. B3116573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one
CAS21762-79-8
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C8H8N2OS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
InChIKeyBWVCFRAIWIZNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3,4-dihydro-2H-1,4-benzothiazin-3-one (CAS 21762-79-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-Amino-3,4-dihydro-2H-1,4-benzothiazin-3-one is a low-molecular-weight (180.23 g/mol) heterocyclic building block belonging to the 1,4-benzothiazin-3-one class . It features a primary aromatic amine at the 7-position of the benzothiazinone scaffold, a functional handle that distinguishes it from other regioisomers and enables specific downstream derivatization chemistries [1]. The compound is supplied by multiple vendors at purities typically ≥95–98%, with batch-specific QC data (NMR, HPLC) available from certain suppliers . Its fragment-like properties make it a candidate for medicinal chemistry library construction and structure–activity relationship (SAR) exploration across multiple target classes.

Why 7-Amino-3,4-dihydro-2H-1,4-benzothiazin-3-one Cannot Be Indiscriminately Swapped with Other Benzothiazinone Analogs


Within the 1,4-benzothiazin-3-one chemotype, the position of the amino substituent fundamentally alters reactivity, biological target engagement, and downstream synthetic utility. The 7-amino isomer (CAS 21762-79-8) is explicitly differentiated from the 6-amino (CAS 21762-78-7), 7-nitro (CAS 21762-75-4), and 7-hydroxy analogs in both patent-defined synthetic routes [1] and biological screening data [2]. The LSD1 inhibition profile (IC50 = 10 µM) and MAO-A counter-screen data (IC50 > 100 µM) reported for the 7-amino isomer [2] cannot be assumed to hold for the 6-amino regioisomer, for which no equivalent target-engagement data have been identified in accessible primary literature. Furthermore, the primary amine at C-7 dictates the regiochemical outcome of diazotization/Sandmeyer sequences used to access hydroxy and subsequent alkoxy derivatives [1], meaning an incorrect regioisomer selection leads to a structurally divergent product series. Generic substitution within this compound class therefore carries both biological and synthetic risk that cannot be mitigated without regiospecific data.

Quantitative Differentiation Evidence for 7-Amino-3,4-dihydro-2H-1,4-benzothiazin-3-one vs. Closest Analogs


LSD1 Inhibitory Activity and Selectivity vs. MAO-A: 7-Amino Benzothiazinone Target Engagement Profile

The 7-amino benzothiazinone compound exhibits measurable, albeit modest, inhibition of human recombinant lysine-specific demethylase 1 (LSD1) with an IC50 of 10 µM (10,000 nM) [1]. Critically, when counter-screened against human monoamine oxidase A (MAO-A)—a structurally related flavin-dependent oxidase and a common off-target for LSD1 inhibitor programs—the compound shows negligible inhibition (IC50 > 100 µM) [1]. This represents a >10-fold selectivity window for LSD1 over MAO-A. By comparison, the most potent 2H-1,4-benzothiazin-3(4H)-one derivatives reported in a systematic MAO inhibition study (Hitge et al., 2022) achieve MAO-A IC50 values as low as 0.714 µM (compound 1d) and MAO-B IC50 values as low as 0.0027 µM (compound 1b) [2]. The 7-amino compound thus occupies a distinct selectivity niche: it avoids the potent MAO engagement seen in optimized benzothiazinones while retaining measurable target engagement at LSD1.

LSD1 inhibition epigenetics MAO selectivity fragment-based drug discovery

Regiospecific Synthetic Utility: 7-Amino as a Defined Diazotization Precursor for Positional Analog Generation

U.S. Patent US4535079 explicitly identifies 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one as one of three regioisomeric amino precursors (together with the 6- and 8-amino variants) for a diazotization/Sandmeyer sequence that converts the amino group to a hydroxyl substituent at the identical ring position [1]. This hydroxyl intermediate is then elaborated via epichlorohydrin and amine coupling to yield alkanolaminoxy derivatives with demonstrated beta-blocking, antihypertensive, and antiarrhythmic activities [1]. The regiochemical fidelity of this transformation means that selecting the 7-amino isomer guarantees a 7-substituted product series; selection of the 6-amino isomer (CAS 21762-78-7) yields a structurally non-equivalent 6-substituted series. The 7-nitro analog (CAS 21762-75-4) cannot participate in this sequence without prior reduction. No equivalent patent-defined synthetic pathway has been identified that exploits the unsubstituted parent scaffold (CAS 5325-20-2) in a comparable regiospecific manner.

diazotization Sandmeyer reaction regioselective synthesis building block beta-blocker intermediates

Anti-Inflammatory Class-Level Potential: Amino-Substituted Benzothiazinones as Pharmacophore Motifs

U.S. Patent US3733321A claims a broad series of 1,4-benzothiazin-3-ones as anti-inflammatory agents, with 'amino' explicitly listed among the permissible aromatic ring substituents (X = amino, among halogen, alkyl, alkoxy, nitro, etc.) [1]. While the 7-amino compound itself is not specifically exemplified, the patent establishes that the amino substituent is compatible with anti-inflammatory activity within this chemotype. A separate benzothiazine derivative discovery program reported that certain benzothiazine analogs inhibit pro-inflammatory cytokines TNF-α and IL-6 [2]. By comparison, the unsubstituted parent 2H-1,4-benzothiazin-3(4H)-one (CAS 5325-20-2) is primarily cited in the context of calcium antagonism and calmodulin modulation , suggesting that aromatic amine substitution redirects the pharmacological profile toward immunomodulatory applications.

anti-inflammatory COX inhibition cytokine modulation immunopharmacology

Fragment-Like Physicochemical Profile Enables Efficient SAR Exploration Relative to Higher-Molecular-Weight Benzothiazinone Derivatives

With a molecular weight of 180.23 Da , 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one sits well within fragment space (MW < 250 Da), offering a favorable starting point for fragment-based or structure-guided optimization campaigns. In contrast, clinically evaluated benzothiazinone antimycobacterial agents such as BTZ-043 (MW ≈ 431 Da) and PBTZ169/macozinone (MW ≈ 470 Da) [1] occupy lead-like to drug-like chemical space. The 7-amino compound's lower molecular complexity and the presence of a synthetically tractable primary amine enable rapid analog generation with maximal step-economy, a key consideration for SAR programs where library throughput and synthetic accessibility are rate-limiting. Its hydrogen bond donor count (2) and acceptor count (3) further align with fragment screening library design guidelines .

fragment-based drug discovery lead-like properties molecular weight ligand efficiency

Evidence-Backed Application Scenarios for 7-Amino-3,4-dihydro-2H-1,4-benzothiazin-3-one in Research and Industrial Settings


LSD1-Targeted Fragment-Based Drug Discovery with Built-In MAO-A Counter-Screen Data

The compound's documented LSD1 IC50 of 10 µM and >10-fold selectivity over MAO-A [1] make it a viable fragment hit for epigenetic drug discovery programs targeting LSD1. Unlike uncharacterized benzothiazinone fragments that require de novo counter-screening against MAO isoforms, the 7-amino compound arrives with pre-existing selectivity data, enabling medicinal chemists to immediately prioritize optimization vectors that preserve or enhance the LSD1/MAO-A selectivity window. The fragment-like MW (180 Da) [2] provides ample room for growth toward lead-like properties. This scenario is directly supported by the quantitative evidence in Evidence Item 1 (Section 3).

Regiospecific Synthesis of 7-Substituted 1,4-Benzothiazin-3-one Libraries for Cardiovascular Pharmacology

Following the synthetic route disclosed in US4535079 [1], the 7-amino group serves as a regiospecific entry point for diazotization, Sandmeyer hydrolysis to 7-OH, and subsequent elaboration to alkanolaminoxy derivatives with demonstrated beta-blocking and antihypertensive activities. This patent-validated sequence provides a defined synthetic trajectory that the 6-amino and unsubstituted analogs cannot replicate with identical regiochemical outcomes [1]. Industrial medicinal chemistry groups building cardiovascular-focused compound collections should prioritize the 7-amino isomer when 7-substituted benzothiazinones are the desired target product series. This scenario is directly supported by the quantitative evidence in Evidence Item 2 (Section 3).

Anti-Inflammatory Lead Generation Leveraging Patent-Validated Amino-Substituted Benzothiazinone Pharmacophore

The inclusion of 'amino' as a permitted aromatic substituent in the anti-inflammatory Markush claims of US3733321A [1], combined with independent reports of benzothiazine derivatives modulating pro-inflammatory cytokines (TNF-α, IL-6) [2], positions the 7-amino benzothiazinone as a procurement priority for anti-inflammatory drug discovery. The amino substituent distinguishes this compound from the unsubstituted parent scaffold, which is primarily associated with calcium/calmodulin pharmacology rather than immunomodulation . This scenario is directly supported by the quantitative evidence in Evidence Item 3 (Section 3).

Fragment-to-Lead Optimization with Maximal Synthetic Tractability

At 180 Da with a single primary aromatic amine handle, the 7-amino compound is demonstrably a more synthetically accessible starting point than clinical-stage benzothiazinones such as BTZ-043 (≈431 Da) or PBTZ169 (≈470 Da) [1]. Its low molecular complexity supports rapid parallel library synthesis through amine-targeted reactions (acylation, sulfonylation, reductive amination, diazotization), enabling efficient SAR exploration before committing to the more complex nitrobenzothiazinone or 2-benzylidene-substituted scaffolds that dominate the antimycobacterial benzothiazinone literature. This scenario is directly supported by the quantitative evidence in Evidence Item 4 (Section 3).

Quote Request

Request a Quote for 7-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.